![molecular formula C17H17NO4S B2616601 Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate CAS No. 568559-93-3](/img/structure/B2616601.png)
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C11H13NO4S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a specific work, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” is characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amide group (-CONH2) and a carboxylate ester group (-COOEt) .Chemical Reactions Analysis
The chemical reactions involving “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” and similar compounds often involve the formation of new rings or the modification of the existing thiophene ring . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate” include a density of 1.2±0.1 g/cm3, a boiling point of 450.8±30.0 °C at 760 mmHg, and a flash point of 226.4±24.6 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Scientific Research Applications
Medicinal Chemistry Applications
Thiophene derivatives have been extensively studied for their biological and pharmacological activities. For instance, the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including compounds with thiophene moieties, have shown remarkable blood glucose-lowering activities in fasted rats. These findings suggest potential applications of thiophene derivatives in developing new treatments for diabetes (Eistetter & Wolf, 1982).
Materials Science and Polymer Chemistry
In materials science, thiophene-based compounds are key for creating advanced materials. For example, modified 3,4-ethylenedioxythiophene, which is structurally related to ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate, has been used to significantly reduce the dark current of polymer photodetectors without substantially decreasing their photovoltaic properties. This demonstrates the role of thiophene derivatives in enhancing the detectivities of photodetectors, applicable from UV to NIR photoresponse ranges (Zhang et al., 2015).
Organic Synthesis and Chemical Reactions
Thiophene derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical reactions. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol, involving reactions of thiophene precursors, showcases the utility of these compounds in synthesizing complex heterocycles with potential antimicrobial activities. The detailed structural analysis through crystal and molecular structure studies further underscores the importance of thiophene derivatives in chemical research (Achutha et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)15-13(12-7-5-4-6-8-12)10-23-16(15)18-14(20)9-11(2)19/h4-8,10H,3,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCMUTDTRYPLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate |
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